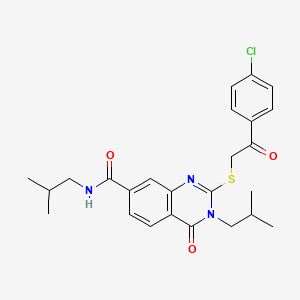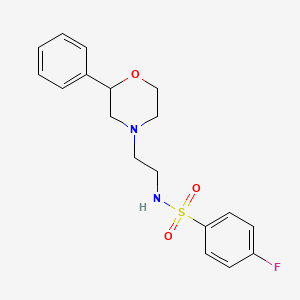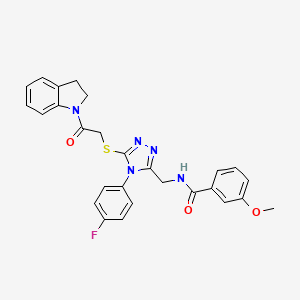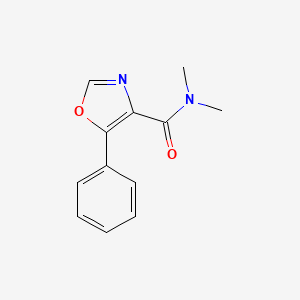![molecular formula C12H14BrF2N B2789753 1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine CAS No. 2374758-35-5](/img/structure/B2789753.png)
1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine” is a chemical compound with the CAS Number: 2374758-35-5. It has a molecular weight of 290.15 . The compound is solid in its physical form .
Molecular Structure Analysis
The molecular formula of “1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine” is C12H14BrF2N . The InChI Code is 1S/C12H14BrF2N/c13-9-4-5-11(10(8-9)12(14)15)16-6-2-1-3-7-16/h4-5,8,12H,1-3,6-7H2 .Physical And Chemical Properties Analysis
“1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine” is a solid .Applications De Recherche Scientifique
Agrochemicals and Pharmaceuticals
1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine serves as a key structural motif in the development of agrochemicals and pharmaceuticals. Researchers have explored its potential as a building block for novel compounds with biological activity. By incorporating this piperidine derivative, scientists aim to enhance the efficacy of pesticides, herbicides, and pharmaceutical drugs .
Trifluoromethylpyridines
The trifluoromethyl group (CF₃) is widely recognized for its impact on molecular properties. Researchers have investigated the synthesis of trifluoromethylpyridines, where 1-[4-bromo-2-(difluoromethyl)phenyl]piperidine plays a crucial role. These pyridine derivatives find applications in drug discovery, agrochemicals, and materials science. The trifluoromethyl group enhances lipophilicity, metabolic stability, and receptor binding affinity .
Difluoromethylation Reagents
Advancements in difluoromethylation processes have been fueled by the invention of various reagents. Researchers explore X–CF₂H bond formation, where X represents different atoms (C, O, N, S). 1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine contributes to this field, enabling the introduction of difluoromethyl groups into organic molecules. Such modifications can lead to improved pharmacokinetics, bioavailability, and target specificity .
Medicinal Chemistry
In medicinal chemistry, this compound serves as a valuable scaffold for designing new drugs. Researchers modify the piperidine ring and the difluoromethylphenyl group to create analogs with diverse pharmacological profiles. Potential therapeutic areas include central nervous system disorders, inflammation, and cancer. Rational drug design based on this core structure may yield promising candidates .
Fluorinated Building Blocks
Fluorinated compounds are prized for their unique properties. 1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine contributes to the pool of fluorinated building blocks. Researchers use it to synthesize complex molecules with specific functionalities. These compounds find applications in materials science, catalysis, and drug development .
Chemical Biology and Target Identification
By incorporating this piperidine derivative into chemical probes, researchers can explore biological pathways and identify potential drug targets. The difluoromethyl group imparts distinct properties, allowing selective interactions with specific proteins or enzymes. Chemical biology studies benefit from the versatility of this compound .
Safety and Hazards
Propriétés
IUPAC Name |
1-[4-bromo-2-(difluoromethyl)phenyl]piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrF2N/c13-9-4-5-11(10(8-9)12(14)15)16-6-2-1-3-7-16/h4-5,8,12H,1-3,6-7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPTKBTZKAMOZQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-Bromo-2-(difluoromethyl)phenyl]piperidine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(tert-butyl)-3-[4-(1H-imidazol-1-yl)phenyl]-1H-pyrazole-1-carboxamide](/img/structure/B2789670.png)



![N-[(1-Hydroxycyclopropyl)methyl]-N-methyl-4-(prop-2-enoylamino)benzamide](/img/structure/B2789677.png)

![2-(5-(4-bromophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(3-fluorophenyl)acetamide](/img/structure/B2789680.png)






